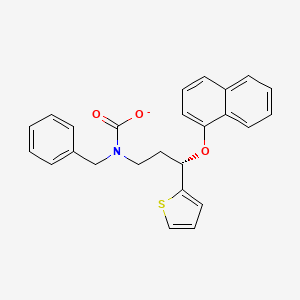
N-(2-phenylethyl)prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylethyl)prolinamide: is an organic compound that belongs to the class of prolinamides It is characterized by the presence of a proline moiety linked to a phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenylethyl)prolinamide typically involves the reaction of proline with 2-phenylethylamine. One common method involves the amidation of proline with 2-phenylethylamine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The process may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. Additionally, the use of solvent-free or aqueous conditions can be explored to minimize environmental impact and reduce production costs .
化学反応の分析
Types of Reactions: N-(2-phenylethyl)prolinamide can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of phenylacetic acid or acetophenone derivatives.
Reduction: Formation of N-(2-phenylethyl)prolinamine.
Substitution: Formation of brominated or nitrated derivatives of the phenylethyl group
科学的研究の応用
Chemistry: N-(2-phenylethyl)prolinamide is used as an organocatalyst in asymmetric aldol reactions. Its unique structure allows it to facilitate the formation of chiral centers, making it valuable in the synthesis of enantiomerically pure compounds .
Biology: In biological research, this compound is studied for its potential as a ligand for various receptors. Its structural similarity to natural neurotransmitters makes it a candidate for investigating receptor-ligand interactions .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the context of neuropharmacology.
Industry: this compound is used in the development of new materials and catalysts. Its role as an organocatalyst in industrial processes highlights its importance in green chemistry and sustainable manufacturing .
作用機序
The mechanism of action of N-(2-phenylethyl)prolinamide involves its interaction with specific molecular targets. In the context of organocatalysis, the compound forms an enamine intermediate with the substrate, facilitating the formation of carbon-carbon bonds in aldol reactions. This enamine mechanism is crucial for the compound’s catalytic activity .
In biological systems, this compound may interact with neurotransmitter receptors, modulating their activity. The phenylethyl group mimics the structure of endogenous neurotransmitters, allowing the compound to bind to receptors and influence signaling pathways .
類似化合物との比較
N-(2-phenylethyl)benzamide: Similar structure but with a benzamide moiety instead of a prolinamide.
N-(2-phenylethyl)maleimide: Contains a maleimide group, offering different reactivity and applications.
N-cycloalkylprolinamides: Variants with cycloalkyl groups, used in asymmetric synthesis.
Uniqueness: N-(2-phenylethyl)prolinamide stands out due to its dual functionality as both a prolinamide and a phenylethyl derivative. This unique combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industry .
特性
分子式 |
C13H18N2O |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
N-(2-phenylethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O/c16-13(12-7-4-9-14-12)15-10-8-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16) |
InChIキー |
VMZJWMLESLZMMJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)C(=O)NCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


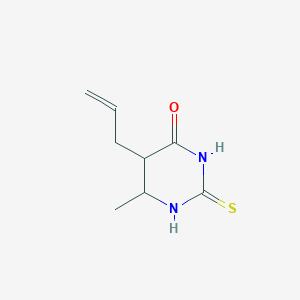

![N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12348357.png)
![Disodium 6-[(e)-{4-[(e)-(4-ethoxyphenyl)diazenyl]phenyl}diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12348369.png)
![[(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12348375.png)



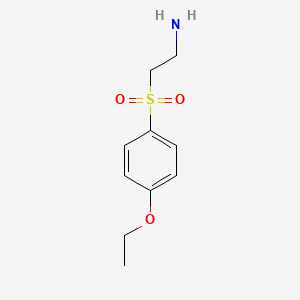
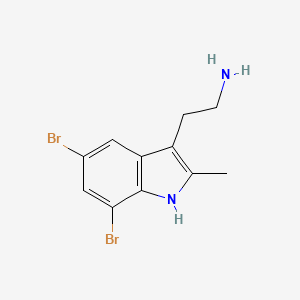
![3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester](/img/structure/B12348409.png)
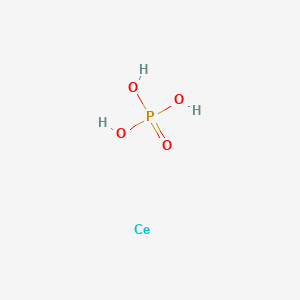
![[5-(2-Aminophenyl)pyrazolidin-3-yl]methanol](/img/structure/B12348428.png)
